Cas no 1845713-75-8 (2-Bromo-3,4-dichloro-6-methylaniline)
2-Bromo-3,4-dichloro-6-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 1845713-75-8
- 2-Bromo-3,4-dichloro-6-methylaniline
- BS-31787
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- Inchi: 1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3
- InChI Key: FWKRERQLWUHRDK-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(C)=C1N)Cl)Cl
Computed Properties
- Exact Mass: 252.90607g/mol
- Monoisotopic Mass: 252.90607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26Ų
2-Bromo-3,4-dichloro-6-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD476236-1g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 96% | 1g |
¥1425.0 | 2023-03-31 | |
| A2B Chem LLC | AI41556-1g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 96% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI41556-5g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 96% | 5g |
$575.00 | 2024-04-20 | |
| A2B Chem LLC | AI41556-25g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 96% | 25g |
$1837.00 | 2024-04-20 | |
| abcr | AB610774-250mg |
2-Bromo-3,4-dichloro-6-methylaniline; . |
1845713-75-8 | 250mg |
€156.80 | 2024-07-19 | ||
| abcr | AB610774-1g |
2-Bromo-3,4-dichloro-6-methylaniline; . |
1845713-75-8 | 1g |
€260.90 | 2024-07-19 | ||
| abcr | AB610774-5g |
2-Bromo-3,4-dichloro-6-methylaniline; . |
1845713-75-8 | 5g |
€796.40 | 2024-07-19 | ||
| abcr | AB610774-10g |
2-Bromo-3,4-dichloro-6-methylaniline; . |
1845713-75-8 | 10g |
€1314.60 | 2024-07-19 | ||
| Crysdot LLC | CD12102555-5g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 97% | 5g |
$489 | 2024-07-24 | |
| 1PlusChem | 1P00I1YS-25g |
2-Bromo-3,4-dichloro-6-methylaniline |
1845713-75-8 | 96% | 25g |
$1941.00 | 2025-02-28 |
2-Bromo-3,4-dichloro-6-methylaniline Suppliers
2-Bromo-3,4-dichloro-6-methylaniline Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Bromo-3,4-dichloro-6-methylaniline
2-Bromo-3,4-Dichloro-6-Methylaniline: A Comprehensive Overview
2-Bromo-3,4-dichloro-6-methylaniline (CAS No. 1845713-75-8) is a brominated aromatic amine with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its substituted aniline framework, where a bromine atom is attached at the 2-position, chlorine atoms at the 3 and 4 positions, and a methyl group at the 6-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable precursor in organic synthesis and a potential candidate for advanced materials development.
Recent studies have highlighted the importance of halogenated aromatic amines like 2-bromo-3,4-dichloro-6-methylaniline in the synthesis of heterocyclic compounds. These compounds are often used as building blocks for constructing complex molecular architectures due to their reactivity under various coupling reactions. For instance, researchers have employed this compound in Suzuki-Miyaura coupling reactions to form biaryl structures, which are essential components in pharmaceuticals and agrochemicals. The presence of multiple halogen atoms in 2-bromo-3,4-dichloro-6-methylaniline enhances its versatility in such reactions, enabling the formation of diverse product libraries.
The electronic properties of 2-bromo-3,4-dichloro-6-methylaniline have also been explored in the context of optoelectronic materials. Substituted anilines are known to exhibit interesting charge transport characteristics, which make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent advancements in computational chemistry have allowed researchers to predict the electronic behavior of this compound using density functional theory (DFT). These studies suggest that the methyl group at the 6-position acts as an electron-donating substituent, while the bromine and chlorine atoms introduce electron-withdrawing effects. This balance of electron-donating and withdrawing groups could potentially enhance the charge transport properties of materials derived from this compound.
In addition to its role in materials science, 2-bromo-3,4-dichloro-6-methylaniline has been investigated for its biological activity. Preliminary assays indicate that this compound exhibits moderate cytotoxicity against certain cancer cell lines, making it a promising lead compound for drug discovery. Researchers have also explored its potential as an inhibitor of key enzymes involved in metabolic pathways. The bromine atom is particularly significant in this context, as halogenation often enhances bioavailability and pharmacokinetic properties.
The synthesis of 2-bromo-3,4-dichloro-6-methylaniline involves a multi-step process that typically begins with chlorination or bromination of an appropriate aniline derivative. Recent optimizations in synthetic protocols have focused on improving yield and purity while minimizing environmental impact. For example, catalytic systems using palladium catalysts have been employed to facilitate coupling reactions with high efficiency. These advancements underscore the importance of sustainable practices in modern organic synthesis.
From an environmental perspective, understanding the fate and behavior of 2-bromo-3,4-dichloro-6-methylaniline in natural systems is crucial for assessing its potential risks. Studies on biodegradation pathways have revealed that this compound undergoes microbial transformation under aerobic conditions, leading to the formation of less toxic byproducts. However, further research is needed to evaluate its long-term persistence in aquatic and terrestrial ecosystems.
In conclusion, 2-bromo-3,4-dichloro-6-methylaniline (CAS No. 1845713-75-8) is a versatile compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel compounds with tailored properties. As advancements in synthetic methods and computational modeling continue to unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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